molecular formula C15H21ClN4O3 B2358640 Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate CAS No. 2402836-51-3

Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate

Cat. No.: B2358640
CAS No.: 2402836-51-3
M. Wt: 340.81
InChI Key: URADHVVCCRNICM-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate is a synthetic intermediate characterized by a piperidine core modified with a tert-butyl carbamate group and a 2-chloropyrimidine-5-carbonyl substituent. The tert-butyl carbamate group enhances solubility and stability during synthetic processes, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)19-11-4-6-20(7-5-11)12(21)10-8-17-13(16)18-9-10/h8-9,11H,4-7H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URADHVVCCRNICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN=C(N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyl Piperidin-4-ylcarbamate

The Boc protection of piperidin-4-amine is a well-established procedure. A representative protocol involves:

Reaction Conditions :

  • Reagents : Piperidin-4-amine, di-tert-butyl dicarbonate (Boc₂O), base (e.g., sodium bicarbonate).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : 0°C to room temperature.
  • Time : 2–4 hours.

Procedure :
Piperidin-4-amine (1.0 equiv) is dissolved in DCM under an inert atmosphere. Boc₂O (1.1 equiv) is added dropwise at 0°C, followed by gradual warming to room temperature. The reaction is quenched with water, and the product is extracted, dried, and purified via silica gel chromatography.

Yield : 85–90% (typical for Boc protection reactions).

Acylation with 2-Chloropyrimidine-5-carbonyl Chloride

The acylation step involves coupling tert-butyl piperidin-4-ylcarbamate with 2-chloropyrimidine-5-carbonyl chloride. This reaction is critical for introducing the heteroaromatic moiety.

Representative Protocol :

  • Reagents : tert-Butyl piperidin-4-ylcarbamate (1.0 equiv), 2-chloropyrimidine-5-carbonyl chloride (1.2 equiv), base (e.g., N,N-diisopropylethylamine [DIEA] or potassium carbonate).
  • Solvent : Acetonitrile (MeCN) or DCM.
  • Temperature : Room temperature to 130°C (microwave-assisted).
  • Time : 1–24 hours.

Procedure :
A mixture of tert-butyl piperidin-4-ylcarbamate and 2-chloropyrimidine-5-carbonyl chloride in MeCN is treated with DIEA (3.0 equiv) and stirred at room temperature. Completion is monitored by TLC or LCMS. The crude product is purified via column chromatography (ethyl acetate/hexanes).

Yield : 61–84% (dependent on reaction conditions).

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Solvent Base Yield Reaction Time
DCM DIEA 84% 1 hour
MeCN K₂CO₃ 70% 4 hours
NMP DIEA 61% 16 hours

Polar aprotic solvents like MeCN facilitate nucleophilic acyl substitution, while DIEA acts as both a base and a proton scavenger. Microwave irradiation (e.g., 75°C for 30 minutes) can reduce reaction times.

Temperature and Catalysis

Elevated temperatures (e.g., 130°C in NMP) improve reaction rates but may compromise the Boc group’s stability. Catalytic additives such as 4-dimethylaminopyridine (DMAP) or molecular sieves enhance acylation efficiency by activating the carbonyl electrophile.

Comparative Analysis of Synthetic Routes

Classical vs. Microwave-Assisted Synthesis

  • Classical Method :
    • Conditions : Room temperature, 24 hours.
    • Yield : 70–84%.
    • Advantages : Scalability, minimal equipment requirements.
  • Microwave-Assisted Method :
    • Conditions : 75°C, 30 minutes.
    • Yield : 49–70%.
    • Advantages : Reduced reaction time, improved purity.

Purification Techniques

Silica gel chromatography using gradient elution (e.g., ethyl acetate/hexanes with 0.5% triethylamine) is standard. Reverse-phase HPLC may be employed for high-purity applications.

Challenges and Mitigation Strategies

Boc Group Stability

The Boc group is susceptible to acidic or strongly basic conditions. Mitigation strategies include:

  • Using mild bases (e.g., K₂CO₃ instead of NaOH).
  • Avoiding prolonged exposure to high temperatures.

Side Reactions

  • Over-Acylation : Controlled stoichiometry of acyl chloride (1.2 equiv) minimizes diacylation.
  • Hydrolysis of Acyl Chloride : Anhydrous conditions and inert atmospheres are critical.

Scalability and Industrial Relevance

The synthesis is scalable to multi-gram quantities with consistent yields (>80%) under optimized conditions. Industrial applications prioritize cost-effective reagents (e.g., K₂CO₃ over DIEA) and solvent recovery systems.

Chemical Reactions Analysis

Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate exhibit promising anticancer properties. The structural components of this compound allow it to interact with biological targets involved in cancer progression.

  • Mechanism of Action : Studies have shown that derivatives of piperidine can induce apoptosis in cancer cell lines. For instance, related compounds have demonstrated significant cytotoxicity against various tumor cells, including FaDu hypopharyngeal carcinoma cells, outperforming standard chemotherapeutics like bleomycin .

Immunomodulatory Effects

The compound has also been investigated for its potential to modulate immune responses, particularly through the inhibition of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.

  • Case Study : A study involving mouse splenocytes indicated that this compound could enhance immune cell activity against tumor cells at concentrations as low as 100 nM . This suggests its potential as an immunotherapeutic agent.

Data Tables

Activity TypeDescription
Anticancer ActivityInduces apoptosis in cancer cell lines; cytotoxic against FaDu cells
Immunomodulatory EffectsEnhances immune response; inhibits PD-1/PD-L1 pathway

Case Study 1: PD-L1 Inhibition

A PhD thesis explored the biological activity of piperidine derivatives, including this compound. The study utilized a rescue assay with mouse splenocytes exposed to recombinant PD-L1. Results indicated significant restoration of immune function at specific concentrations, underscoring its role as a PD-L1 inhibitor .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested against various cancer cell lines. Results demonstrated dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations, aligning with findings from other studies on similar piperidine compounds .

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and analogous tert-butyl carbamate derivatives:

Compound Name Key Substituents Molecular Weight Key Applications/Synthesis Notes Reference ID
Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate 2-Chloropyrimidine-5-carbonyl Not explicitly provided Potential kinase inhibitor intermediate
Tert-butyl (1-acetylpiperidin-4-yl)carbamate Acetyl group ~229.3 (calc.) Intermediate in synthesizing pyrimidine-carboxamide derivatives; synthesized via Ac₂O acylation
Tert-butyl (4-chloropyridin-2-yl)carbamate 4-Chloropyridine 242.7 (calc.) Pyridine-based building block; differs in aromatic ring system
Tert-butyl 1-(5-bromopyridin-2-yl)piperidin-4-ylcarbamate 5-Bromopyridine 356.26 Bromine as a leaving group for cross-coupling reactions
Tert-butyl N-[1-(azidosulfonyl)piperidin-4-yl]carbamate Azidosulfonyl group 305.36 Click chemistry applications; high reactivity due to azide
Tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate Indole-methyl group ~343.4 (calc.) Pharmaceutical relevance (e.g., serotonin receptor modulation)

Physical Properties

  • Melting Points and Solubility : The furan-pyrazolo[3,4-d]pyrimidine derivative () has a melting point of 163–166°C, indicative of crystalline stability. The target compound’s melting point is unreported but may vary due to the chloropyrimidine’s planar structure .
  • Molecular Weight Impact : Lower molecular weight analogs (e.g., , .7 g/mol) may exhibit better aqueous solubility compared to bulkier derivatives like the indole-methyl compound (, ~343.4 g/mol) .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis likely parallels methods in (e.g., acylation of piperidine intermediates), but the chloropyrimidine carbonyl group may require specialized coupling agents or protecting strategies .
  • Therapeutic Potential: Structural analogs with pyridines () or indoles () highlight the versatility of tert-butyl carbamates in drug discovery, though the chloropyrimidine’s unique electronic properties position it for targeted kinase inhibition .
  • Reactivity Trade-offs : While azidosulfonyl derivatives () excel in click chemistry, the target compound’s chloropyrimidine offers a balance of stability and reactivity for NAS or palladium-catalyzed reactions .

Biological Activity

Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate (CAS Number: 2402836-51-3) is a chemical compound characterized by its complex structure, which includes a piperidine ring and a chloropyrimidine moiety. Its molecular formula is C15H21ClN4O3C_{15}H_{21}ClN_{4}O_{3} with a molecular weight of 340.80 g/mol. This compound has garnered attention for its potential biological activities, making it a subject of various scientific studies.

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, such as enzymes and receptors. The compound's structure allows for the formation of carbamate bonds, which can facilitate interactions with amines and other biomolecules. This interaction may lead to modulation of enzyme activity or receptor signaling pathways, contributing to its pharmacological effects .

Antibacterial Activity

Research indicates that similar compounds have exhibited antibacterial properties . In particular, studies have shown that derivatives containing pyrimidine rings can inhibit bacterial growth, suggesting that this compound may possess similar capabilities .

Enzyme Inhibition

The compound has been investigated for its potential in enzyme inhibition studies. For example, it may act as an inhibitor for various enzymes involved in metabolic pathways, potentially affecting processes such as drug metabolism and transport mechanisms .

Structure-Activity Relationship (SAR)

A series of analogues based on the core structure of this compound have been synthesized to explore their biological activities. These studies focus on establishing a structure-activity relationship (SAR) that correlates specific structural features with biological efficacy. For instance, variations in the substituents on the piperidine ring or changes in the chloropyrimidine moiety can significantly influence the compound's potency against target enzymes or bacteria .

In Vivo Studies

In vivo evaluations have demonstrated promising results regarding the compound's safety profile and therapeutic potential. For example, animal studies have indicated that certain derivatives can reduce tumor volume without significant side effects, highlighting their potential for cancer therapy .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound exhibits unique properties due to its specific substitution pattern. This differentiation can affect reactivity and interactions with biological targets, making it a valuable candidate in drug development .

Compound NameBiological ActivityNotes
This compoundPotential antibacterial and enzyme inhibitionInvestigated in SAR studies
Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamateSimilar structure; different substitutionComparison for potency
Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-2-yl]carbamateAnother variant; different activity profileHighlights structural influence

Q & A

Q. What are the key steps in synthesizing tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate?

The synthesis involves:

  • Coupling Reactions : Use of Pd₂(dba)₃ and BINAP catalysts for Buchwald-Hartwig amination to introduce pyridin-2-amine derivatives to the chloropyrimidine core .
  • Nitro Group Reduction : Fe powder and NH₄Cl in ethanol for reducing nitro intermediates to amines, followed by purification via column chromatography .
  • Deprotection : Acidic cleavage (e.g., HCl/MeOH) of the tert-butyl carbamate group to yield free amines for downstream functionalization .

Q. How is the purity and structural integrity of intermediates validated?

  • Spectroscopic Analysis :
    • NMR : Assign peaks for tert-butyl (δ ~1.4 ppm), piperidine protons (δ ~3.0–4.0 ppm), and pyrimidine carbons.
    • Mass Spectrometry (MS) : Confirm molecular ions (e.g., m/z 542 [M+H]⁺ for intermediates) .
  • Chromatography : Column chromatography with gradients (e.g., hexane/EtOAc) to isolate intermediates ≥95% purity .

Q. What are the stability considerations for this compound?

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group.
  • Incompatibilities : Avoid strong acids/bases, which may cleave the tert-butyl group or pyrimidine ring .

Advanced Research Questions

Q. How can conflicting yields in cross-coupling reactions be resolved?

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (Xantphos vs. BINAP) to improve turnover.
  • Base Selection : Compare LHMDS (strong, non-nucleophilic) with weaker bases (K₂CO₃) to minimize side reactions .
  • Reaction Monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry/reactivity dynamically.

Q. What mechanistic insights explain the nitro-to-amine reduction efficiency?

  • Fe/NH₄Cl System : Fe⁰ acts as an electron donor, while NH₄Cl provides H⁺ for protonation, facilitating nitro group reduction.
  • Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps (e.g., Fe surface passivation) .

Q. How do structural modifications impact biological activity?

  • Substitution Effects :

    Position Modification Impact
    Pyrimidine C2Chlorine → AmineEnhances target binding (e.g., kinase inhibition)
    Piperidine N1Acylation → AlkylationAlters solubility and blood-brain barrier penetration
  • SAR Studies : Use molecular docking to correlate substituent electronegativity/logP with activity .

Q. How can contradictory spectral data (e.g., NMR splitting) be interpreted?

  • Dynamic Effects : Conformational flexibility in the piperidine ring may cause splitting (e.g., chair-to-boat transitions).
  • Solvent Artifacts : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift/resolve peaks. Perform variable-temperature NMR to confirm .

Q. What strategies mitigate decomposition during deprotection?

  • Acid Selection : HCl/MeOH vs. TFA; the latter minimizes carbocation formation from tert-butyl groups.
  • Temperature Control : Gradual warming (0°C → RT) reduces exothermic side reactions. Quench with weak bases (NaHCO₃) post-deprotection .

Key Methodological Recommendations

  • Reaction Scaling : For >10 mmol syntheses, replace toluene with THF to improve mixing and heat transfer .
  • Purification : Use prep-HPLC for polar intermediates (e.g., amine derivatives) with C18 columns and 0.1% TFA modifiers .
  • Safety : Handle chloropyrimidine intermediates in fume hoods; LC-MS data suggest potential mutagenicity .

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